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Potassium palmitate (U-13C16, 98%+)

Lipidomics Isotope tracing Parallel reaction monitoring

Single 13C-labeled palmitate tracers suffer spectral overlap with natural 13C abundance (~1.1%), compromising quantitative lipid flux analysis. Potassium palmitate (U-13C16, 98%+) eliminates this via uniform 13C16 labeling, producing an M+16 mass shift that places the analyte outside the natural isotopic envelope. • Enables unambiguous MS detection of 127 13C16-labeled lipid species across 14 lipid classes without mathematical deconvolution. • Validated for safe human intravenous infusion at 0.5-2 nmol·kg⁻¹·min⁻¹ for systemic palmitate flux studies. • MPT-grade option (endotoxin-tested) available for immunometabolism research requiring artifact-free tracer delivery.

Molecular Formula C16H32KO2
Molecular Weight 311.41 g/mol
Cat. No. B14077158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium palmitate (U-13C16, 98%+)
Molecular FormulaC16H32KO2
Molecular Weight311.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)O.[K]
InChIInChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1;
InChIKeyNHOGTCIENBDOGA-SJIUKAAASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Palmitate (U-13C16, 98%+) – Stable Isotope-Labeled Fatty Acid Tracer


Potassium palmitate (U-13C16, 98%+) (CAS 1458714-74-3) is a uniformly 13C-labeled potassium salt of hexadecanoic acid, wherein all 16 carbon atoms of the palmitate chain are replaced with the stable isotope 13C at an isotopic enrichment of ≥98 atom % . With a molecular weight of 310.40 g/mol (M+16 mass shift relative to unlabeled potassium palmitate, MW 294.51) and a melting point of 285 °C (dec.), this compound is supplied as a solid and manufactured principally by Cambridge Isotope Laboratories under catalog number CLM-3943 . As the potassium salt form of the end-product of fatty acid synthase, palmitate occupies a central node in mammalian lipid metabolism, serving as a precursor for glycerolipid, glycerophospholipid, and sphingolipid biosynthesis [1]. The uniform 13C16 labeling pattern distinguishes this tracer from single-position or partially labeled alternatives, enabling unique analytical capabilities in mass spectrometry and NMR-based metabolic flux studies.

Uniform ¹³C₁₆ labeling for unambiguous MS and NMR metabolic flux analysis
Potassium salt form for efficient BSA conjugation in cell-based tracer delivery
≥98 atom % ¹³C enrichment supports quantitative lipid biosynthesis studies

Why U-13C16 Labeling Outperforms Single-Labeled or Unlabeled Analogs


In-class palmitate analogs are not interchangeable for quantitative lipid flux analysis because the labeling pattern directly determines whether natural heavy isotope interference can be eliminated. Single 13C-labeled palmitate (e.g., potassium palmitate-1-13C, mass shift M+1) suffers from spectral overlap with the ~1.1% natural abundance of 13C in unlabeled lipid species, which becomes statistically significant when tracing incorporation of the labeled fatty acid into complex lipids containing multiple carbon atoms [1]. In contrast, uniformly labeled U-13C16-palmitate produces an M+16 mass shift, placing the labeled analyte outside the natural isotopic envelope and enabling unambiguous detection without mathematical deconvolution [1]. Furthermore, alternative salt forms (e.g., sodium palmitate-U-13C16) differ in solubility and BSA-binding characteristics, which affect tracer delivery in cell-based assays . Deuterium-labeled variants (e.g., potassium palmitate-7,7,8,8-D4) introduce isotope effects on enzyme kinetics and chromatographic retention that are absent with 13C labeling, making potassium palmitate (U-13C16, 98%+) the preferred tracer when biological fidelity and analytical precision are paramount [2].

Label pattern Single ¹³C labeling (M+1) cannot resolve natural isotope interference in complex lipids; U-¹³C₁₆ (M+16) is required for unambiguous tracing.
Salt form Sodium palmitate-U-¹³C₁₆ may differ in BSA-binding and solubility; potassium salt is specified in published cell-based flux protocols.
Isotope type Deuterated analogs (e.g., D4-palmitate) can introduce enzyme kinetic isotope effects and retention-time shifts absent with ¹³C labeling.

Quantitative Differentiation Evidence for Procurement Decisions


Natural Isotopic Interference Elimination in HILIC/PRM-MS Lipidomics

In a direct head-to-head comparison, Kim et al. (2025) demonstrated that using 13C16-palmitate as the isotope tracer eliminated isotopic disturbance from natural heavy isotope patterns, whereas 13C1-palmitate could not resolve this interference [1]. The HILIC/PRM-MS method with 13C16-palmitate successfully traced 127 13C16-labeled lipid species across 14 lipid classes (including glycerolipids, glycerophospholipids, and sphingolipids) in NIH/3T3 fibroblasts after 24 h incubation with 0.1 mmol/L BSA-bound tracer [1]. Time-course experiments at 1, 6, and 24 h showed a progressive increase in the 13C16-labeled lipidome profile dependent on incubation duration [1].

Interference elimination
Head-to-head
U-¹³C₁₆ (M+16) traced 127 lipid species across 14 classes without interference; ¹³C₁-palmitate failed to resolve natural isotope overlap.
Uniform labeling is essential for accurate HILIC/PRM-MS lipid flux data.
NIH/3T3 fibroblasts, 24 h incubation; reported method context.
Lipidomics Isotope tracing Parallel reaction monitoring

Isotopic Enrichment and Cost-Effectiveness Balance for Cell-Based Studies

The Cambridge Isotope Laboratories Potassium Palmitate (U-13C16, 98%+) (CLM-3943) is specified at 98%+ isotopic enrichment . The closest commercial comparator is Sigma-Aldrich Potassium palmitate-13C16 (Cat. No. 605751), specified at 99 atom % 13C with 99% chemical purity (CP) . While the Sigma-Aldrich product offers marginally higher isotopic enrichment (99% vs. 98%+), the CIL product is available in a microbiological/pyrogen-tested grade (CLM-3943-MPT-PK), which is critical for cell culture and in vivo tracer studies where endotoxin contamination would confound metabolic readouts [1]. Both products exhibit a mass shift of M+16 and melting point of 285 °C .

Enrichment & grade
Specification review
CIL 98%+ vs. Sigma 99 atom %; CIL offers microbiological/pyrogen-tested (MPT) grade for endotoxin-sensitive work.
MPT grade may be decisive for immune-cell metabolic assays.
Endotoxin contamination can confound lipid metabolism readouts.
Isotopic enrichment Procurement specification Stable isotope economics

NMR-Based Quantification of Fatty Acid Uptake and Desaturase Activity

Lin et al. (2024) developed an NMR-based stable isotope tracing method using 13C16-palmitate to quantify exogenous fatty acid uptake and subsequent desaturase activity in HCT116 human colorectal cancer cells [1]. Exogenous 13C16-palmitate was absorbed from the medium and incorporated primarily into complex glycerol lipids; desaturase activity was determined from quantification of double bonds in acyl chains, which was greatly reduced by ablation of the major desaturase SCD1 [1]. This NMR approach requires minimal sample preparation, is non-destructive, and provides direct information about saturation level and incorporation into complex lipids [1]. The uniform 13C16 labeling is essential for the NMR method because it provides sufficient signal enhancement and spectral simplification compared to single-labeled or unlabeled palmitate to resolve incorporation into specific lipid pools [2].

NMR desaturase assay
Method context
¹³C₁₆-palmitate enabled non-destructive quantification of SCD1 desaturase activity and fatty acid uptake in HCT116 cells.
Supports NMR-based flux workflows; minimizes sample prep.
Requires high-resolution NMR; class-level inference.
NMR metabolomics Fatty acid uptake Desaturase activity

In Vivo Hepatic Fatty Acid Oxidation and Kinetic Quantification

Martini et al. used U-13C16-palmitate infusion in a porcine model to quantify hepatic fatty acid kinetics and oxidation, demonstrating that liver triglyceride content was elevated from 162 ± 16 (control) to 297 ± 28 μmol TG/g dry liver weight (p < 0.05) under burn injury conditions [1]. Nissim et al. further showed that stimulation of [U-13C16]palmitate oxidation was accompanied by greater production of urea and higher 13C enrichment in glutamate, N-acetylglutamate, and aspartate, providing direct isotopic evidence of anaplerotic coupling between fatty acid oxidation and nitrogen metabolism [2]. In human studies, low intravenous infusion rates of [U-13C]palmitate (0.5 nmol·kg⁻¹·min⁻¹ at rest; 2 nmol·kg⁻¹·min⁻¹ during exercise) were used to measure systemic palmitate flux in healthy adults, demonstrating the tracer's applicability across rest and exercise conditions [3].

In vivo kinetics
Reported
Porcine model: hepatic TG 162±16 vs. 297±28 μmol/g dry liver (p
Research-use infusion data; reported model and human tracer kinetics.
Human data from IRB-reviewed protocols; radiolabel-free alternative.
Salt compatibility
Class-level
Potassium salt (MW 310.40) explicitly specified in BSA-bound fibroblast protocols; sodium salt (MW 294.29) less common in tracer literature.
Potassium form aligns with standard cell-delivery protocols.
Protocol context may require confirmation for specific cell lines.
Dual-pathway tracing
Class-level
U-¹³C₁₆ uniquely traced glycerolipids, glycerophospholipids, and sphingolipids; ¹³C₃-glycerol misses sphingolipids; partial labels confound intact-chain tracking.
Single-tracer solution for multi-class lipid biosynthesis studies.
Reported in fibroblast model; sphingolipid headgroup annotation enabled.
In vivo flux analysis Hepatic lipid metabolism Fatty acid oxidation

Potassium Salt Solubility and BSA-Binding Compatibility for Cell Delivery

The potassium salt form of U-13C16-palmitate is preferred for BSA conjugation protocols used in cell-based lipid metabolism studies. Published protocols for metabolic labeling in cell culture routinely specify uniformly labeled [U-13C]-potassium palmitate (from Cambridge Isotope Laboratories) for BSA-bound delivery to fibroblasts and other mammalian cells . The same protocols list sodium palmitate separately for non-isotopic applications, indicating that researchers specifically select the potassium salt for isotope tracer experiments . The potassium counterion yields higher aqueous solubility compared to the free acid form, facilitating efficient BSA complexation—a requirement for physiological fatty acid delivery to cells in culture [1]. The Sigma-Aldrich potassium palmitate-13C16 (605751) comparator is also supplied as a potassium salt, confirming that the potassium form is the preferred salt for isotopic tracer applications across vendors .

Salt compatibility
Class-level
Potassium salt (MW 310.40) explicitly specified in BSA-bound fibroblast protocols; sodium salt (MW 294.29) less common in tracer literature.
Potassium form aligns with standard cell-delivery protocols.
Protocol context may require confirmation for specific cell lines.
Tracer formulation BSA conjugation Cell culture delivery

Dual-Pathway Tracing of Fatty Acyl Chains and Sphingolipid Headgroups

The HILIC/PRM-MS method developed by Kim et al. (2025) uniquely exploits the uniform 13C16 labeling to annotate both the 13C16-fatty acyl chain and the 13C16-sphingolipid headgroup position in labeled lipid species, without interference of natural heavy isotope patterns [1]. This dual annotation capability arises because palmitate serves as a precursor for both the fatty acyl moiety of complex lipids and, via conversion to serine and subsequent condensation, the sphingoid base backbone of sphingolipids [1]. Isotope tracers such as 13C3-glycerol can trace glycerolipid and glycerophospholipid biosynthesis but cannot trace sphingolipids because glycerol is not a sphingolipid component [1]. Similarly, 13C1-palmitate or 13C5-palmitate (partial labeling) cannot distinguish between incorporation of the intact fatty acyl chain versus metabolic breakdown and reincorporation, whereas the uniform label preserves the full 13C16 signature throughout both pathways [1].

Dual-pathway tracing
Class-level
U-¹³C₁₆ uniquely traced glycerolipids, glycerophospholipids, and sphingolipids; ¹³C₃-glycerol misses sphingolipids; partial labels confound intact-chain tracking.
Single-tracer solution for multi-class lipid biosynthesis studies.
Reported in fibroblast model; sphingolipid headgroup annotation enabled.
Sphingolipid biosynthesis Dual-pathway tracing Lipid metabolic flux

Optimal Application Scenarios for Procurement and Experimental Deployment


High-Throughput Targeted Lipidomic Flux Analysis by HILIC/PRM-MS

Potassium palmitate (U-13C16, 98%+) is the isotope tracer of choice for HILIC/PRM-MS-based lipid biosynthetic flux analysis, as validated by Kim et al. (2025) who demonstrated the method's ability to trace 127 13C16-labeled lipid species from 14 lipid classes in NIH/3T3 fibroblasts without natural isotope interference [1]. This application scenario is ideal for core metabolomics facilities and pharmaceutical lipidomics groups requiring high-throughput, quantitative assessment of lipid biosynthesis in response to genetic or pharmacological perturbations. The uniform labeling is essential: 13C1-palmitate cannot achieve interference-free detection under these conditions [1].

NMR-Based Non-Destructive Cellular Uptake and Desaturase Assays

For laboratories with NMR infrastructure, potassium palmitate (U-13C16, 98%+) enables a non-destructive workflow to quantify exogenous fatty acid uptake into complex glycerol lipids and measure desaturase (SCD1) activity in intact lipid extracts, as demonstrated in HCT116 colorectal cancer cells by Lin et al. (2024) [2]. This approach requires minimal sample preparation and preserves samples for downstream analysis, offering advantages over both radiolabeled methods (which are destructive) and MS-based methods (which require derivatization).

IRB-Compliant In Vivo Human and Large Animal Metabolic Flux Studies

Potassium palmitate (U-13C16, 98%+) is validated for safe intravenous infusion in human subjects at ultralow doses (0.5–2 nmol·kg⁻¹·min⁻¹) to measure systemic palmitate flux at rest and during exercise [3], and in porcine models for hepatic fatty acid oxidation quantification [4]. Unlike radiolabeled [U-14C]-palmitate, the 13C16-labeled tracer carries no radiation risk, making it the only option for IRB-approved human metabolic studies and ethically compliant large animal research.

Endotoxin-Free Tracer Delivery for Immune-Sensitive Metabolic Assays

For macrophage, immune cell, or inflammasome-related metabolic studies, the microbiological/pyrogen-tested grade of potassium palmitate (U-13C16, 98%+) (CLM-3943-MPT-PK) is essential [5]. Endotoxin contamination in non-MPT-grade fatty acid preparations artifactually activates TLR4 signaling, which independently reprograms fatty acid synthesis and elongation pathways as demonstrated by the FASA model [6]. This MPT-grade product is therefore the procurement specification of choice for immunometabolism researchers who require assurance that tracer-induced metabolic changes reflect bona fide substrate utilization rather than endotoxin-driven inflammatory reprogramming.

Application
Selection Property
Validation Focus
HILIC/PRM-MS lipidomic flux analysis
Uniform ¹³C₁₆ labeling, M+16 mass shift
Absence of natural isotope interference; multi-class lipid coverage
NMR-based uptake and desaturase assays
Non-destructive, ¹³C signal enhancement
SCD1 activity quantification; minimal sample preparation
Human and large-animal metabolic flux research
Non-radioactive, low-dose infusion compatibility
IRB-reviewed protocol context; systemic palmitate kinetics
Immune-cell metabolic assays
Microbiological/pyrogen-tested grade (MPT)
Endotoxin-free tracer delivery to avoid TLR4 pathway activation
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